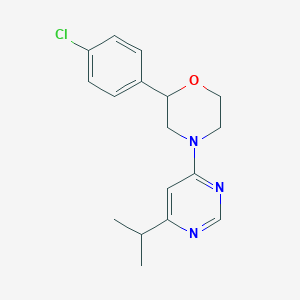
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of piperazine carboxylic acids, which have been shown to exhibit potent antitumor activity.
作用机制
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid exerts its antitumor activity by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-kB pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activation of mast cells and eosinophils, which play a role in allergic and inflammatory responses. 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has also been shown to inhibit platelet aggregation, which may have implications for its use in thrombotic disorders.
实验室实验的优点和局限性
One advantage of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B-cell receptor signaling pathways. However, one limitation of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid. One area of interest is the development of combination therapies that include 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, as it has been shown to have synergistic effects when used in combination with other anticancer agents. Another area of interest is the development of more potent and selective BTK inhibitors, which may have improved therapeutic efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid, particularly its effects on immune and inflammatory responses.
合成方法
The synthesis of 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid involves a multistep process, starting with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(2-aminoethyl)pyrimidine to form the key intermediate, which is subsequently reacted with piperazine-2-carboxylic acid to yield 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid.
科学研究应用
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. 1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid has also been shown to have synergistic effects when used in combination with other anticancer agents.
属性
IUPAC Name |
1-(2,3-dimethoxybenzoyl)-4-pyrimidin-2-ylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-26-14-6-3-5-12(15(14)27-2)16(23)22-10-9-21(11-13(22)17(24)25)18-19-7-4-8-20-18/h3-8,13H,9-11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUOFVABAKJADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)
![2-(5-amino-1H-tetrazol-1-yl)-N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)acetamide](/img/structure/B5378041.png)
![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)
![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)